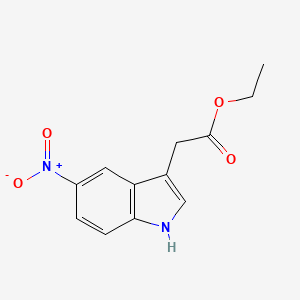

ethyl 2-(5-nitro-1H-indol-3-yl)acetate

Description

Ethyl 2-(5-nitro-1H-indol-3-yl)acetate (CAS 6970-51-0) is an indole-derived compound with the molecular formula C₁₂H₁₂N₂O₄ and a molecular weight of 248.23 g/mol . Structurally, it features a nitro (-NO₂) group at the 5-position of the indole ring and an ethyl ester moiety at the 3-position via an acetic acid linker. This compound is synthesized through multi-step reactions, including aza-alkylation and dehydrogenation, with reported yields up to 89% . Indole derivatives are recognized for their biological relevance, particularly in drug discovery, due to their structural similarity to natural alkaloids and neurotransmitters .

Properties

CAS No. |

6970-51-0 |

|---|---|

Molecular Formula |

C12H12N2O4 |

Molecular Weight |

248.23 g/mol |

IUPAC Name |

ethyl 2-(5-nitro-1H-indol-3-yl)acetate |

InChI |

InChI=1S/C12H12N2O4/c1-2-18-12(15)5-8-7-13-11-4-3-9(14(16)17)6-10(8)11/h3-4,6-7,13H,2,5H2,1H3 |

InChI Key |

UAWYJXDSPWGNLZ-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CC1=CNC2=C1C=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

CCOC(=O)CC1=CNC2=C1C=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate

Ethyl 2-(5-Bromo-1H-indol-3-yl)-2-oxoacetate

- Substituents : Bromine at the 5-position of indole and a keto (-CO-) group at the acetate chain.

- Impact: The oxo group increases polarity and reactivity, enabling participation in keto-enol tautomerism, unlike the simple acetate ester in the target compound .

Ethyl 2-(5-Chloro-2-methyl-1H-indol-3-yl)acetate

- Substituents : Chlorine at the 5-position and a methyl group at the 2-position of indole.

- The methyl group introduces steric hindrance, affecting binding interactions in biological systems .

Physical and Chemical Properties

The nitro group in the target compound enhances electrophilicity, making it a candidate for nucleophilic substitution reactions. In contrast, methoxy or methyl substituents improve lipophilicity, favoring blood-brain barrier penetration .

Q & A

Basic: What are the standard synthetic routes for ethyl 2-(5-nitro-1H-indol-3-yl)acetate, and how can reaction efficiency be optimized?

Answer: The compound is typically synthesized via esterification of 2-(5-nitro-1H-indol-3-yl)acetic acid with absolute ethanol in the presence of catalytic sulfuric acid under reflux conditions . To optimize efficiency:

- Monitor reaction progress using TLC or HPLC.

- Adjust molar ratios (e.g., excess ethanol to drive esterification).

- Neutralize the reaction mixture with aqueous sodium carbonate post-reflux to isolate the ester via solvent extraction (e.g., chloroform) .

Advanced: How does the nitro group at the 5-position influence the electronic structure and reactivity of the indole ring?

Answer: The nitro group is a strong electron-withdrawing moiety, which:

- Reduces electron density on the indole ring, directing electrophilic substitution to less deactivated positions (e.g., C-4 or C-6).

- Enhances stability against oxidative degradation.

Methodological approaches include: - DFT calculations to map electron density distribution.

- UV-Vis spectroscopy to assess charge-transfer interactions .

Structural Analysis: What crystallographic techniques are recommended for confirming the molecular structure?

Answer: Single-crystal X-ray diffraction (SCXRD) using SHELX software suites (e.g., SHELXL for refinement) is the gold standard . Key steps:

- Grow high-quality crystals via slow evaporation.

- Compare unit cell parameters and bond lengths with structurally analogous indole esters (e.g., ethyl 2-(5-methoxy-1H-indol-3-yl)acetate) .

- Validate hydrogen-bonding networks to confirm nitro group orientation.

Data Contradiction: How should researchers address discrepancies in reported spectroscopic data (e.g., NMR shifts)?

Answer: Discrepancies may arise from solvent effects, concentration, or impurities. Resolve by:

- Repeating experiments under standardized conditions (e.g., DMSO-d6 for NMR).

- Using high-resolution mass spectrometry (HRMS) for molecular ion confirmation.

- Cross-referencing with computational NMR predictions (e.g., DFT-based tools) .

Functionalization: What methodologies enable nitro group derivatization for further applications?

Answer: The nitro group can be reduced to an amine for subsequent reactions:

- Catalytic hydrogenation (H₂/Pd-C) under mild conditions.

- Chemical reduction with SnCl₂/HCl or Na₂S₂O₄.

The resulting amine serves as a handle for coupling reactions (e.g., amidation, Schiff base formation) to generate bioactive analogs .

Safety: What are the key safety considerations when handling this compound?

Answer: Based on GHS classification:

- H302 (harmful if swallowed): Use PPE (gloves, lab coat) and avoid ingestion.

- H315/H319 (skin/eye irritation): Work in a fume hood; rinse exposed areas immediately.

- Dispose of waste via approved protocols for nitroaromatics. Always consult the SDS for compound-specific guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.